
3-(4-Methoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which are structurally related to the compound of interest, involves the reaction of substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine. This is followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine. The synthesized compounds are characterized using 1H-NMR, IR, and elemental analysis to confirm their structure .
Molecular Structure Analysis
The molecular structure of related compounds, such as the (4-piperidin-1-yl)-phenyl sulfonamides, is crucial for their biological activity. In these compounds, the presence of a sulfonamide group and specific substitutions on the phenyl ring are key determinants of their interaction with biological targets, such as the human beta(3)-adrenergic receptor. The structure-activity relationship studies indicate that the nature of substitutions on the benzhydryl and sulfonamide rings influences the antibacterial activity .
Chemical Reactions Analysis
The addition-rearrangement reactions of 3,4-dihydro-2-methoxy-5-methyl-2H-pyran with arylsulfonyl isocyanates lead to the formation of functionalized 2-piperidones. These reactions proceed with high yield and result in separable trans/cis mixtures. The reactivity of the compounds is influenced by the nature of the sulfonyl isocyanates used, with phenoxysulfonyl and alkoxysulfonyl isocyanates providing analogous results . Additionally, the fission of activated carbon-nitrogen and carbon-sulfur bonds can lead to the formation of phenyl vinyl sulfone, which reacts with hydroxyl ions under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are influenced by their molecular structure. The presence of sulfonyl and piperidinyl groups can affect properties such as solubility, melting point, and reactivity. The antimicrobial activity of the synthesized compounds is evaluated in vitro, indicating that certain derivatives exhibit significant potent activities against bacterial and fungal pathogens of tomato plants . The selectivity and potency of the (4-piperidin-1-yl)-phenyl sulfonamides as human beta(3) agonists are also determined by their molecular structure, with specific N-alkyl substitutions enhancing beta(3) potency while maintaining selectivity .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
One area of research has focused on the synthesis and evaluation of benzamide derivatives, including structures similar to 3-(4-Methoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one, as selective serotonin 4 (5-HT4) receptor agonists. These compounds have been investigated for their potential to accelerate gastric emptying and increase the frequency of defecation, indicating possible applications in treating gastrointestinal disorders. For example, a compound identified as 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide showed promise as a novel prokinetic agent with effects on both the upper and lower gastrointestinal tract without significant side effects derived from 5-HT3- and dopamine D2 receptor-binding affinity (Sonda et al., 2004).
Chemical Synthesis and Polymorphism
In the realm of chemical synthesis, research has been conducted on controlling the polymorphism of similar aryl compounds for solid formulations. For instance, ASP3026, a compound developed as a selective inhibitor of the fusion protein EML4-ALK, exhibited five polymorphs and a hydrate form. Through careful control of crystallization process parameters, particularly temperature, the most stable polymorph was selected for development, demonstrating the importance of polymorphism control in pharmaceutical manufacturing (Takeguchi et al., 2015).
Antimicrobial Applications
Another study showcased the screening of chemical libraries to identify compounds capable of selectively killing bacterial persisters, a significant challenge in treating bacterial infections. A compound, structurally similar to the one of interest, was found to revert persisters to antibiotic-sensitive states, thus potentially offering a novel approach to eradicating persistent bacterial infections without affecting normal antibiotic-sensitive cells (Kim et al., 2011).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1-(4-methylsulfonylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-21-14-6-3-13(4-7-14)5-8-16(18)17-11-9-15(10-12-17)22(2,19)20/h3-4,6-7,15H,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHYHLRPIBALKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

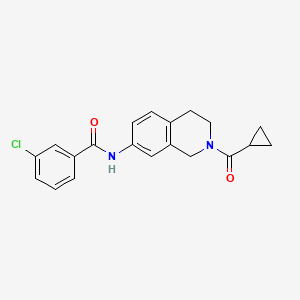
![N-(1,3-benzothiazol-2-yl)-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2499497.png)
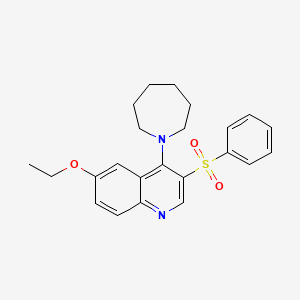
![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499502.png)
![N-(4-methylthiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2499504.png)
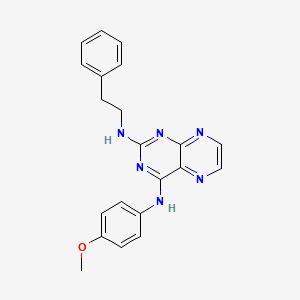
![5-((Benzyloxy)carbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2499506.png)
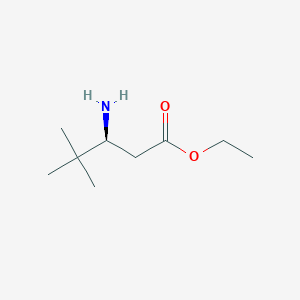
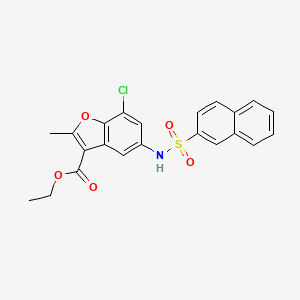
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2499511.png)
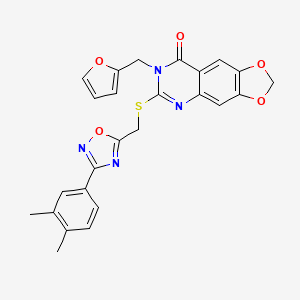
![N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2499513.png)
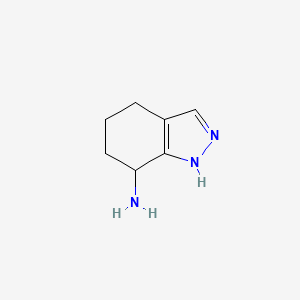
![1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2499517.png)